3-Fluoro-4-iodopyridine-2-carbonitrile

Catalog No.
S769007
CAS No.
669066-35-7
M.F
C6H2FIN2
M. Wt
248 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-iodopyridine-2-carbonitrile

CAS Number

669066-35-7

Product Name

3-Fluoro-4-iodopyridine-2-carbonitrile

IUPAC Name

3-fluoro-4-iodopyridine-2-carbonitrile

Molecular Formula

C6H2FIN2

Molecular Weight

248 g/mol

InChI

InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H

InChI Key

CLBCNDXLHUIEBW-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1I)F)C#N

Canonical SMILES

C1=CN=C(C(=C1I)F)C#N
  • Fluorinated Pyridine Scaffold

    The presence of a fluorine atom and a pyridine ring makes 3-Fluoro-4-iodopyridine-2-carbonitrile a attractive scaffold for the development of new pharmaceuticals. Fluorine substitution can improve various properties of drugs, including bioavailability and metabolic stability .

  • Versatile Precursor Molecule

    The combination of a cyano group (C≡N) and an iodine atom (I) provides reactive sites for further chemical modifications. This allows researchers to use 3-Fluoro-4-iodopyridine-2-carbonitrile as a starting material for the synthesis of more complex molecules with desired properties.

Availability of Research Data:

It's important to note that scientific research on 3-Fluoro-4-iodopyridine-2-carbonitrile might be ongoing but not yet published in publically available scientific journals. Researchers might be exploring its potential in medicinal chemistry, materials science, or other fields.

Finding More Information:

Staying updated on the latest research involving this molecule can be done by following these steps:

  • Chemical Databases: Search for 3-Fluoro-4-iodopyridine-2-carbonitrile in chemical databases like SciFinder or Reaxys. These databases might provide information on patents or ongoing research projects.
  • Scientific Literature Alerts: Set up alerts on scientific literature databases like PubMed or Scopus using keywords like "3-Fluoro-4-iodopyridine-2-carbonitrile" or "fluorinated pyridines." This will notify you of new research articles mentioning the molecule.

3-Fluoro-4-iodopyridine-2-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with both fluorine and iodine atoms, as well as a cyano group. Its chemical formula is C6H2FIN2, and it has a molecular weight of approximately 221.99 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its reactivity and biological activity .

3-Fluoro-4-iodopyridine-2-carbonitrile itself is not expected to have a specific biological mechanism of action. It serves as a precursor molecule for the synthesis of more complex compounds with potential biological activities depending on the final structure obtained [].

Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to iodine, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are useful for synthesizing complex organic molecules.
  • Reduction Reactions: The cyano group can be reduced to amines or other functional groups under specific conditions .

Research indicates that 3-Fluoro-4-iodopyridine-2-carbonitrile exhibits notable biological activities, particularly in the field of pharmaceuticals. Its derivatives have shown promise as potential inhibitors for various enzymes and receptors, which could lead to the development of new therapeutic agents. For instance, some studies have suggested its use in targeting specific cancer pathways due to its ability to modulate biological processes at the molecular level .

The synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from a pyridine precursor, halogenation can introduce fluorine and iodine atoms.
  • Cyanation Reactions: The introduction of the cyano group can be accomplished via nucleophilic substitution or direct cyanation methods.
  • Multistep Synthesis: A combination of these methods may be employed to achieve the desired substitution pattern on the pyridine ring .

This compound has a range of applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting various diseases.
  • Material Science: It is used in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Research: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Studies on 3-Fluoro-4-iodopyridine-2-carbonitrile have focused on its interactions with biological targets. These investigations often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy and potency against various biological targets.
  • Structure-Activity Relationship Studies: To understand how changes in structure affect biological activity .

Several compounds share structural similarities with 3-Fluoro-4-iodopyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-FluoropyridineContains only fluorine substitutionSimpler structure; less reactive
4-IodopyridineContains only iodine substitutionLacks fluorine; different reactivity
2-Chloro-3-fluoropyridineChlorine instead of iodineSimilar reactivity but different halogen
3-Aminomethyl-3-fluoropiperidineAmino group additionEnhanced biological activity

The uniqueness of 3-Fluoro-4-iodopyridine-2-carbonitrile lies in its combination of both halogens (fluorine and iodine) along with a cyano group, which provides distinct reactivity patterns not found in simpler derivatives .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-iodopyridine-2-carbonitrile

Dates

Modify: 2023-08-15

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